3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine
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Overview
Description
3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-propyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-Methyl-3-propyl-1H-1,2,4-triazole: Shares the triazole core but lacks the piperidine ring.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Contains a similar triazole ring but with different substituents.
Uniqueness: 3-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-(2-methyl-5-propyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-3-5-10-13-11(15(2)14-10)9-6-4-7-12-8-9/h9,12H,3-8H2,1-2H3 |
InChI Key |
WLGWJYXBVPHION-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2CCCNC2)C |
Origin of Product |
United States |
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